11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazoisoquinolinone derivatives often employs strategies such as metal-free conditions for the efficient generation of carbamoylated products from 2-arylbenzoimidazoles and oxamic acids, demonstrating the possibility of synthesizing complex structures without the need for heavy metal catalysts (Liu et al., 2021). Similarly, copper-catalyzed one-pot tandem synthesis methods have been developed for creating benzimidazoisoquinolinone derivatives, highlighting a streamlined approach to constructing these complex molecules (Lu et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazoisoquinolinone derivatives has been elucidated through various spectroscopic techniques, including HMBC studies, which aid in identifying the structure of fluorescent labeling reagents derived from similar compounds. This implies that detailed structural analysis can reveal the intricate connectivity within such molecules (Nakaya et al., 2001).
Chemical Reactions and Properties
The chemical behavior of benzimidazoisoquinolinones, including their reactivity in alkylation and annulation reactions, showcases their versatility in synthetic chemistry. For instance, the use of Oxone in mediating annulation of 2-aminobenzamides suggests innovative pathways for constructing benzimidazoles, reflecting on the broader reactivity of such frameworks (Sriramoju et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of "11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)" are scarce, analogous research on similar compounds, like poly(imide benzimidazole)s, reveals high thermo-oxidative resistance and potential for elevated temperature applications. This suggests that the compound may also exhibit unique physical properties relevant to materials science (Yuan et al., 2014).
Chemical Properties Analysis
The chemical properties of benzimidazoisoquinolinone derivatives have been explored through their reactions with various chemical agents, indicating a rich chemistry that could be relevant for the synthesis and functionalization of "11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)." For example, catalyst-free synthesis methods provide environmentally benign routes to these compounds, underlining the importance of sustainable chemistry in their production (Mishra et al., 2019).
properties
IUPAC Name |
17-amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N6O3/c37-25-11-9-21-31-19(25)3-1-5-23(31)35(43)41-29-13-7-17(15-27(29)39-33(21)41)45-18-8-14-30-28(16-18)40-34-22-10-12-26(38)20-4-2-6-24(32(20)22)36(44)42(30)34/h1-16H,37-38H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSRLWKKJGBQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)OC6=CC7=C(C=C6)N8C(=N7)C9=C1C(=C(C=C9)N)C=CC=C1C8=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
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